(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
Description
The compound "(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone" (hereafter referred to as Compound A) features a 1,3,4-thiadiazole core substituted at position 5 with a 2-fluorophenyl group. This thiadiazole moiety is linked to a piperidine ring at position 2, which is further connected via a methanone bridge to a 2-methylthiazole group (position 4).
Properties
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS2/c1-11-20-15(10-25-11)18(24)23-8-4-5-12(9-23)16-21-22-17(26-16)13-6-2-3-7-14(13)19/h2-3,6-7,10,12H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPQVGPHSUMRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone belongs to a class of organic molecules known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 380.4 g/mol. Its structure features a thiadiazole ring, which is often associated with various biological activities due to its unique electronic properties.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis. This selective action suggests a targeted approach in cancer therapy.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG-2 (liver cancer) | 4.37 ± 0.7 | Inhibition of RNA synthesis |
| Compound B | A-549 (lung cancer) | 8.03 ± 0.5 | Inhibition of DNA synthesis |
These findings highlight the potential of thiadiazole derivatives in developing novel anticancer agents .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains and fungi. The presence of fluorophenyl and thiadiazole groups enhances the bioactivity of these compounds.
Case Study:
A study evaluated a series of thiadiazole derivatives against common pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory and Analgesic Effects
The compound has shown promise in anti-inflammatory models. Research suggests that thiadiazole-based compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Mechanism:
The anti-inflammatory effects are attributed to the inhibition of specific signaling pathways such as NF-kB and COX enzymes, which are crucial in mediating inflammatory responses .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of thiadiazole derivatives. The compounds have been tested for their ability to protect neuronal cells from oxidative stress and apoptosis.
Findings:
In vitro assays demonstrated that certain derivatives could significantly reduce cell death in neuronal cultures exposed to oxidative stress .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-fluorophenyl derivatives with piperidine and thiazole moieties. The structural integrity is often confirmed through techniques such as NMR, IR spectroscopy, and mass spectrometry. For instance, the incorporation of the thiadiazole ring enhances the compound's pharmacological profile by providing a unique electronic environment conducive to biological activity .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds with similar structures have shown efficacy against various cancer cell lines, including colon (HT-29), prostate (PC3), and neuroblastoma (SKNMC) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT-29 | 15 | Apoptosis induction |
| Compound B | PC3 | 20 | Cell cycle arrest |
| Compound C | SKNMC | 10 | Inhibition of proliferation |
Anticonvulsant Activity
Research has indicated that thiazole-bearing compounds exhibit significant anticonvulsant properties. For instance, certain derivatives have been shown to reduce seizure activity in animal models, suggesting their potential as therapeutic agents for epilepsy . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance efficacy.
Table 2: Anticonvulsant Activity Data
| Compound | Model Used | Effective Dose (mg/kg) | Activity Level |
|---|---|---|---|
| Compound D | PTZ model | <20 | High |
| Compound E | MES model | <15 | Moderate |
Mechanistic Insights
The biological activities of the compound can be attributed to its ability to interact with various molecular targets. For example, docking studies have suggested that thiadiazole derivatives may act as inhibitors of tyrosine kinases, which are crucial in cancer cell signaling pathways . Furthermore, the presence of electron-withdrawing groups like fluorine enhances binding affinity and selectivity towards these targets.
Therapeutic Implications
Given its diverse biological activities, (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone holds promise as a lead compound in drug development for cancer therapy and neurological disorders. Ongoing research aims to optimize its pharmacokinetic properties and evaluate its safety profile in preclinical models.
Comparison with Similar Compounds
Structural Analogues of Thiadiazole Derivatives
Compound B : 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- Core Structure: 1,3,4-Thiadiazole fused to a thiazolidinone ring.
- Substituents: 5-position: 4-Fluorophenyl (para-fluorine). Thiazolidinone: 4-Methoxyphenyl at position 2.
- Key Differences: Compound A lacks a thiazolidinone ring but incorporates a piperidine and 2-methylthiazole group.
Compound C : 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
- Core Structure : 1,3,4-Thiadiazole.
- Substituents :
- 5-position: 3-Fluorophenyl (meta-fluorine).
- 2-position: Amine group.
- Key Differences :
- Compound C lacks the piperidine-thiazole extension seen in Compound A .
- Meta-fluorine substitution introduces distinct steric and electronic profiles compared to ortho- or para-fluorine.
Compound D : (5Z)-3-(4-Fluorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Core Structure: Thiazolidinone with a Z-configuration methylene bridge.
- Substituents :
- 4-Fluorobenzyl at position 3.
- 3-Fluoro-4-methylphenyl group on the pyrazole ring.
- Key Differences: The thiazolidinone core and Z-configuration differentiate it from Compound A’s thiadiazole-piperidine framework. Fluorine positions (para and meta) contrast with Compound A’s ortho-fluorine.
Data Table: Structural and Functional Comparison
Q & A
Q. What are the established synthetic routes for (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone?
A common approach involves cyclizing thiosemicarbazide derivatives with acid chlorides under reflux. For example, POCl₃ is used to promote cyclization of 4-phenylbutyric acid and N-phenylthiosemicarbazide at 90°C for 3 hours, followed by precipitation via pH adjustment (ammonia solution) and recrystallization (DMSO/water) . Alternatively, coupling 1,3,4-thiadiazol-2-amine with aldehydes in the presence of p-TsOH under reflux (2 hours) yields thiadiazole intermediates, which can be further functionalized with piperidine and methanone moieties .
Q. How is the compound characterized for structural confirmation?
Key techniques include:
- NMR spectroscopy : Proton environments (e.g., aromatic protons at δ 7.28–7.43 ppm, thiadiazole-CH at δ 7.82 ppm) confirm regiochemistry .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 305 [M+1] for thiadiazole derivatives) validate molecular weight .
- Elemental analysis : C, H, N, and S percentages are compared against theoretical values (e.g., C: 47.35%, S: 31.60%) .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates like 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine?
- Catalyst screening : p-TsOH enhances cyclization efficiency by protonating carbonyl groups, accelerating nucleophilic attack by thiosemicarbazide .
- Reaction time : Prolonged reflux (4–6 hours) improves conversion, as monitored by TLC .
- Purification : Recrystallization from ethanol or DMSO/water mixtures (2:1) removes unreacted starting materials .
Q. How to resolve contradictions between elemental analysis and spectral data?
Discrepancies may arise from incomplete purification or hygroscopic intermediates. Solutions include:
Q. What strategies are recommended for evaluating the compound’s antimicrobial activity?
- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .
- Molecular docking : Simulate binding to bacterial targets (e.g., dihydrofolate reductase) using software like AutoDock Vina. Compare results with experimental data to identify SAR trends .
Q. How to address low solubility in biological assays?
Q. How can computational methods predict metabolic stability?
- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity) and cytochrome P450 interactions. For example, a logP >3 suggests high membrane permeability but potential metabolic clearance .
- Metabolite identification : Simulate Phase I oxidation (e.g., thiadiazole ring hydroxylation) using Schrödinger’s MetaSite .
Methodological Challenges
Q. How to troubleshoot byproduct formation during piperidine-methanone coupling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
